molecular formula C13H6Br2OS B3028929 2,7-Dibromo-9H-thioxanthen-9-one CAS No. 40102-86-1

2,7-Dibromo-9H-thioxanthen-9-one

Cat. No.: B3028929
CAS No.: 40102-86-1
M. Wt: 370.06 g/mol
InChI Key: MIGPGZSVGPGCCR-UHFFFAOYSA-N
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Description

2,7-Dibromo-9H-thioxanthen-9-one is an organic compound with the molecular formula C13H6Br2OS. It is a solid substance that appears as a light yellow to amber to dark green powder or crystal . This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

2,7-Dibromo-9H-thioxanthen-9-one can be synthesized through several methods. One common method involves the bromination of thioxanthone. For instance, thioxanthone can be dissolved in carbon tetrachloride (CCl4) and then brominated using liquid bromine at room temperature. The reaction mixture is then refluxed for several hours, followed by purification through column chromatography . Another method involves the use of acetic acid and iodine as catalysts, where bromine is added dropwise to a refluxing solution of thioxanthone in acetic acid .

Chemical Reactions Analysis

2,7-Dibromo-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7-Dibromo-9H-thioxanthen-9-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. When exposed to light, the compound undergoes electronic excitation, leading to the formation of reactive intermediates that can initiate polymerization reactions. This property is particularly useful in two-photon polymerization processes, where the compound can be used to create high-resolution three-dimensional structures .

Comparison with Similar Compounds

2,7-Dibromo-9H-thioxanthen-9-one can be compared with other thioxanthone derivatives, such as:

  • 2,7-Dibromothioxanthone
  • 2,8-Dibromo-10H-dibenzo[b,e]thiopyran-10-one

These compounds share similar structural features but may differ in their reactivity and applications. For example, 2,8-Dibromo-10H-dibenzo[b,e]thiopyran-10-one has been shown to have different photophysical properties, making it suitable for specific applications in photoinitiation and polymerization .

Properties

IUPAC Name

2,7-dibromothioxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2OS/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGPGZSVGPGCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(S2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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